
1-(3-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride
Beschreibung
1-(3-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride (CAS: 1018680-22-2) is a piperidine-derived compound featuring an acetyl group at the 1-position of the piperidine ring and an aminomethyl substituent at the 3-position (Fig. 1). Its molecular formula is C₇H₁₄N₂O·HCl, with a molar mass of 178.66 g/mol (calculated). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research. Key physicochemical properties include a predicted pKa of 9.74, density of 1.042 g/cm³, and storage recommendations at 2–8°C to maintain integrity .
The aminomethyl group in this compound allows for hydrogen bonding and further functionalization, which may enhance target binding in drug design.
Eigenschaften
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-2-3-8(5-9)6-10;/h8H,2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWYPHDVSJKXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943843-70-7 | |
Record name | 1-[3-(aminomethyl)piperidin-1-yl]ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
1-(3-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride is a piperidine derivative that has garnered attention for its significant biological activities, particularly in pharmacological applications. This compound, characterized by the molecular formula C₈H₁₇ClN₂O, is primarily studied for its interactions with various neurotransmitter systems, which may have implications for mood regulation and cognitive functions.
Chemical Structure and Properties
The compound features a piperidine ring with an aminomethyl substituent and an ethanone moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various biological assays. Understanding its structural properties is crucial for elucidating its biological mechanisms and potential therapeutic applications.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly as a ligand in neuropharmacology. Its interactions with neurotransmitter systems such as serotonin and dopamine are of particular interest. Research indicates that the compound may function as a modulator of these pathways, which could influence mood and cognitive processes.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, it has been suggested that it may enhance neurotransmitter signaling or alter receptor sensitivity, contributing to its pharmacological profile. The following table summarizes potential interactions based on current research:
Receptor System | Potential Interaction | Implications |
---|---|---|
Serotonin | Modulation | Mood enhancement |
Dopamine | Modulation | Cognitive effects |
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table highlights key differences and potential implications for biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-Aminobutyl)piperidine | Longer alkyl chain | May exhibit different binding profiles |
1-(3-Aminopropyl)piperidine | Shorter alkyl chain | Potentially different pharmacological effects |
1-(3-Aminomethyl)-2-pyrrolidinone | Pyrrolidine instead of piperidine | Different ring structure may influence activity |
4-Amino-N,N-dimethylpiperidine | Dimethyl substitution on nitrogen | Alters lipophilicity and receptor interaction |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound. For instance, research indicates that compounds with similar piperidine structures have shown promising results in various therapeutic areas, including:
- Neuropharmacology: Investigations into the modulation of serotonin and dopamine pathways suggest potential applications in treating mood disorders.
- Antimicrobial Activity: Some related piperidine derivatives have demonstrated antibacterial properties against pathogens like Staphylococcus aureus and E. coli, indicating a broader spectrum of biological activity .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Aminomethyl)piperidin-1-yl]ethanone Hydrochloride
- Structure: Features a 4-aminomethyl substituent instead of 3-aminomethyl.
- Molecular Formula : C₈H₁₅N₂O·HCl (MW: 200.68 g/mol).
- Key Differences: The 4-substituted isomer may exhibit altered hydrogen-bonding geometry and solubility due to spatial differences in the piperidine ring. No direct pharmacological data are available, but positional isomers often show divergent receptor affinities .
1-Acetyl-4-aminopiperidine Hydrochloride
- Structure: Lacks the aminomethyl group; instead, a primary amine is at the 4-position.
- Molecular Formula : C₇H₁₄N₂O·HCl (MW: 186.66 g/mol).
- Key Differences : Reduced steric bulk compared to the target compound. The absence of a methylene spacer may limit flexibility in binding interactions .
Heterocyclic Modifications
2-(3-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone Hydrochloride
- Structure : Replaces the acetyl group with a thiazole ring and introduces a hydroxyl group at the 3-position of piperidine.
- Molecular Formula : C₁₀H₁₃N₂O₂S·HCl (MW: 260.75 g/mol).
- Such modifications are common in antifungal agents .
2-(3-(Aminomethyl)piperidin-1-yl)-1-(1H-pyrrol-2-yl)ethanone Hydrochloride
- Structure : Incorporates a pyrrole ring instead of acetyl.
- Molecular Formula : C₁₂H₁₈N₃O·HCl (MW: 261.75 g/mol).
- Key Differences : The pyrrole group may improve bioavailability but could reduce metabolic stability due to susceptibility to oxidation .
Physicochemical and Stability Comparisons
- Isomerization: The target compound’s aminomethyl group may undergo temperature-dependent isomerization, as observed in analogous piperidine amides (ΔG ≈ 67 kJ/mol) .
Vorbereitungsmethoden
Preparation of (3-Aminomethyl)piperidine Intermediate
Several synthetic routes to (R)-3-amino piperidine hydrochloride, a close intermediate, have been reported with industrial scalability and cost-effectiveness:
Starting from D-glutamic acid : A multi-step synthesis involving esterification, protection (e.g., Boc protection), reduction, hydroxyl activation, cyclization, and deprotection steps leads to (R)-3-amino piperidine dihydrochloride. This route involves Hofmann rearrangement and hydrogenolysis steps to achieve the amine functionality.
Alternative routes include starting from ethyl nipecotate or D-mono-ornithine hydrochloride, involving amido protection, cyclization, reduction, and salification to yield the target amine hydrochloride.
These methods emphasize controlled temperature conditions (e.g., maintaining 30 ± 5 °C during thionyl chloride addition) and purification steps such as extraction and vacuum drying to ensure product purity.
Acetylation of Aminomethylpiperidine
Once the aminomethylpiperidine intermediate is obtained, acetylation is performed to introduce the ethanone moiety on the piperidine nitrogen:
The aminomethylpiperidine reacts with acetylating agents such as acetyl chloride or acetic anhydride under controlled acidic or basic conditions.
Reaction conditions are optimized to avoid over-acetylation or side reactions, typically conducted at low to moderate temperatures (0–30 °C).
The product is then isolated and purified, often by crystallization.
Formation of Hydrochloride Salt
The free base of 1-(3-(aminomethyl)piperidin-1-yl)ethanone is treated with hydrochloric acid, usually in an organic solvent like ethanol or ether, to form the hydrochloride salt.
This step improves compound stability, solubility, and ease of handling.
The salt is isolated by filtration and drying.
Detailed Reaction Conditions and Parameters
Analytical and Purification Techniques
Purity Monitoring : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and purity.
Isolation : Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and vacuum drying are standard.
Crystallization : Recrystallization from appropriate solvents ensures high purity of the hydrochloride salt.
Research Findings and Industrial Implications
The multi-step synthetic routes from natural amino acid derivatives (e.g., D-glutamic acid) provide enantiomerically enriched intermediates suitable for pharmaceutical applications.
The described methods avoid costly chiral resolution steps, making them economically viable for industrial-scale production.
Control of reaction parameters such as temperature and reagent addition rates is critical for reproducibility and yield.
The final hydrochloride salt exhibits improved stability and handling properties, facilitating its use in further synthetic or biological studies.
Summary Table of Preparation Methods
Q & A
Basic: What are the recommended synthetic routes for 1-(3-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, using piperidine derivatives as precursors. For example, the aminomethyl group can be introduced via reductive amination of a ketone intermediate. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to minimize side products. Orthogonal purification techniques, such as recrystallization or column chromatography, are recommended to isolate the hydrochloride salt .
Basic: How is the purity of this compound validated in academic research?
Methodological Answer:
Purity assessment follows pharmacopeial standards, including:
- Titration : Alcohol-dissolved samples are titrated with sodium hydroxide to determine HCl content, with endpoints monitored potentiometrically .
- Spectroscopic Methods : Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹).
- Chromatography : HPLC or TLC with UV detection identifies impurities against reference standards (e.g., USP-grade controls) .
Acceptable purity ranges are 98.0–102.0% (dry weight basis) .
Basic: What structurally related compounds are used in comparative studies?
Methodological Answer:
Key analogs include:
Compound Name | CAS Number | Structural Similarity (%) |
---|---|---|
1-(4-Aminopiperidin-1-yl)ethanone HCl | 214147-48-5 | 97 |
1-(4-(Methylamino)piperidin-1-yl)ethanone HCl | 71879-46-4 | 93 |
1-Acetylpiperidine | 160357-94-8 | 85 |
These analogs aid in structure-activity relationship (SAR) studies, particularly for optimizing pharmacokinetic properties .
Advanced: How to design pharmacological assays to evaluate this compound’s bioactivity?
Methodological Answer:
- In Vitro Assays : Use cell-based models (e.g., receptor-binding assays) with dose-response curves to determine IC₅₀/EC₅₀ values. Include positive controls (e.g., known agonists/antagonists) .
- Molecular Modeling : Perform docking studies using software like AutoDock to predict binding affinities to target proteins (e.g., GPCRs). Validate with mutagenesis or crystallography .
- Counter-Screens : Test against off-target receptors to assess selectivity .
Advanced: How to mitigate stability and reactivity challenges during storage?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Incompatibility : Avoid strong acids/bases, oxidizing agents, and moisture. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Advanced: How to resolve data discrepancies between this compound and its structural analogs?
Methodological Answer:
- Orthogonal Validation : Use multiple analytical methods (e.g., NMR, LC-MS, X-ray diffraction) to confirm identity and purity .
- Batch Analysis : Compare results across independently synthesized batches to rule out synthetic variability.
- Meta-Analysis : Reconcile conflicting bioactivity data by adjusting assay conditions (e.g., pH, co-solvents) .
Advanced: What strategies are employed for impurity profiling?
Methodological Answer:
- Chromatographic Separation : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to resolve impurities .
- Reference Standards : Compare retention times and spectral data to certified impurities (e.g., EP/USP standards) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies unknown impurities via exact mass matching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.